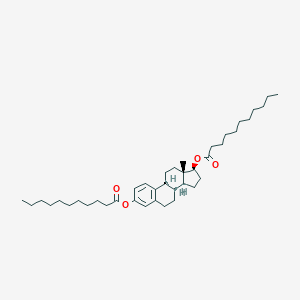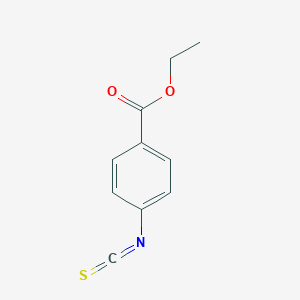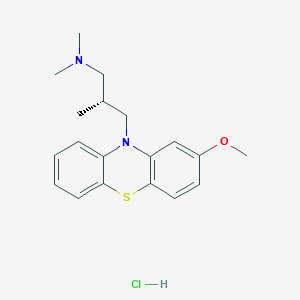
Trimethyllead chloride
Overview
Description
Trimethyllead chloride is a chemical compound with the molecular formula C3H9ClPb . It has an average mass of 287.757 Da and a mono-isotopic mass of 288.015869 Da .
Synthesis Analysis
The synthesis of Trimethyllead chloride has been explored in various studies. One such study investigated the synthesis of 14C-radiolabelled trimethyllead chloride. The study found that alkylation of (CH3)3PbCl with labelled methylmagnesium halide was less efficient for the synthesis of tetramethyllead ((CH3)4Pb) than an electrochemical reduction of labelled CH3I at a sacrificial lead cathode .Molecular Structure Analysis
The molecular structure of Trimethyllead chloride consists of three methyl groups (CH3) and one chlorine atom (Cl) attached to a lead atom (Pb) . The exact structure can be determined using advanced analytical techniques .Physical And Chemical Properties Analysis
Trimethyllead chloride has a boiling point of 134.2±23.0 °C at 760 mmHg. Its vapour pressure is 10.1±0.2 mmHg at 25°C, and it has an enthalpy of vaporization of 35.6±3.0 kJ/mol .Scientific Research Applications
Lead Speciation in Chromatography
Trimethyllead chloride is used in the speciation of inorganic lead and several trialkyllead species . This is achieved using high-performance liquid chromatography (HPLC) with detection by both inductively coupled plasma emission spectroscopy (ICP—AES), and inductively coupled plasma mass spectrometry (ICP—MS) .
Multi-species Determination in Biological Samples
Trimethyllead chloride is used in the simultaneous multi-species determination of trimethyllead, monomethylmercury, and three butyltin compounds by species-specific isotope dilution GC–ICP–MS in biological samples . This method has been validated by three biological reference materials .
Effect on Slowly Activating (SV) Channels
The patch-clamp technique was used to examine the effect of trimethyllead chloride on SV channel activity in red beet (Beta vulgaris L.) taproot vacuoles .
Mechanism of Action
- TPhL primarily interacts with lipid membranes. It affects various biological systems, including plant growth and cell membranes .
- In plant biology, TPhL inhibits the growth of wheat plants, leading to reduced height and increased stem diameter. Interestingly, these effects oppose those of gibberellin, a plant hormone.
- It likely interacts with the lipid phase of cell membranes, leading to changes in membrane properties .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
chloro(trimethyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.ClH.Pb/h3*1H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRSQFZILKRDH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Pb](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyllead chloride | |
CAS RN |
1520-78-1 | |
| Record name | Trimethyllead chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyllead chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyllead chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyllead chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorotrimethylplumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is known about the toxicity of trimethyllead chloride to aquatic organisms?
A1: [] Trimethyllead chloride exhibits significant toxicity to the estuarine bivalve Scrobicularia plana. Studies indicate that trialkyllead compounds, including trimethyllead chloride, are more toxic than their dialkyllead and inorganic lead counterparts. Notably, the toxicity of trialkylleads increases with the length of the alkyl chain. This highlights the ecological risks associated with trimethyllead chloride contamination in aquatic environments. Learn more about this research: .
Q2: How does the solvent environment influence the properties of trimethyllead chloride?
A2: [] The chemical shifts of methyl protons (τ(M–CH3) values) and the coupling constants between methyl protons and the lead atom (JM–CH3 values) in trimethyllead chloride are sensitive to the solvent environment. Research has shown that solvents can be categorized into four groups based on their interaction with trimethyllead chloride: (1) non-coordinating solvents like carbon tetrachloride, (2) typical polar coordinating solvents, (3) aromatic solvents with nitrogen-containing functional groups like pyridine, and (4) alkyl- or halogen-substituted aromatic solvents. This classification helps in understanding the behavior and reactivity of trimethyllead chloride in different solvent systems. Learn more about this research: .
Q3: Are there any established analytical methods for detecting and quantifying trimethyllead chloride in environmental samples?
A3: [] Yes, High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a sensitive and selective method for detecting and quantifying trimethyllead chloride in environmental matrices. This technique offers improved detection limits compared to traditional methods like HPLC coupled with Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES). Learn more about this research: .
Q4: What are the challenges in accurately measuring trialkyllead species like trimethyllead chloride in environmental samples?
A4: [] Accurately measuring trimethyllead chloride and other organolead compounds in environmental samples, such as sediments and biological materials, requires efficient extraction procedures. The presence of other organometallic compounds and matrix effects can interfere with the analysis. Isotope Dilution Analysis (IDA) coupled with HPLC-ICP-MS has been explored to address these challenges, enhancing precision and accuracy in quantifying trimethyllead chloride. Learn more about this research: .
Q5: Can trimethyllead chloride undergo reactions with other organometallic compounds?
A5: [] Yes, trimethyllead chloride has been shown to react with hexamethylditin. [] Additionally, in the presence of methylaluminium dichloride, trimethyllead chloride participates in alkyl group redistribution reactions with other organolead compounds like dimethyllead dichloride and lead chloride. [] These reactions provide insights into the reactivity and potential transformations of trimethyllead chloride in various chemical environments. Learn more about these reactions: and .
Q6: Has the structure of trimethyllead chloride in complex with other compounds been investigated?
A6: [] Yes, research has explored the structure and properties of a trimethyllead chloride complex with methylaluminium dichloride. [] This provides valuable insights into the coordination chemistry of trimethyllead chloride and its potential interactions with other metal-containing species. Learn more about this complex: .
Q7: How is trimethyllead chloride synthesized using radiolabeling techniques?
A7: [] Researchers have developed methods to synthesize 14C-radiolabelled trimethyllead chloride using 14C-methyl iodide as a starting material. This involves either an electrochemical reduction of 14C-methyl iodide at a sacrificial lead cathode or a Grignard reaction followed by alkylation of non-radiolabelled trimethyllead chloride. These techniques allow for the tracking and study of trimethyllead chloride in various systems. Learn more about the synthesis: .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



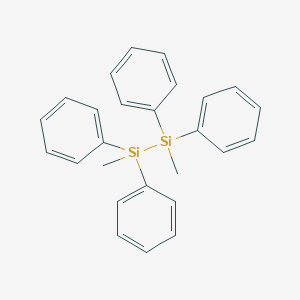

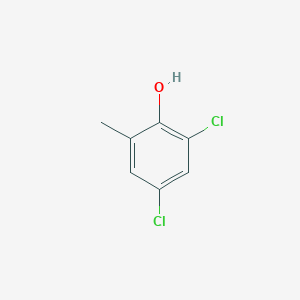

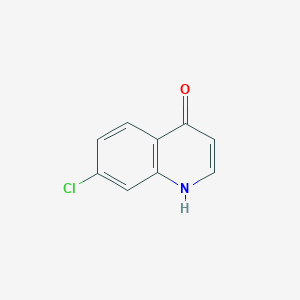


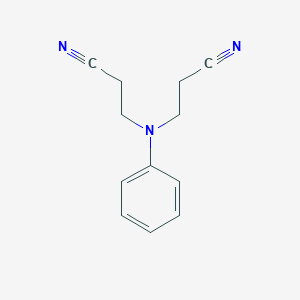

![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
